REACTION_CXSMILES
|
F[C:2](F)(F)[S:3](O[Si](C)(C)C)(=O)=O.C(N([CH2:18][CH3:19])CC)C.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1.[F-:41].C([N+]([CH2:55][CH2:56][CH2:57][CH3:58])(CCCC)CCCC)CCC.C([O:62][CH2:63]C)(=O)C>ClCCl.O>[F:41][CH:19]1[CH2:18][CH2:58][C:57]2[S:3][CH:2]=[CH:55][C:56]=2[C:63]1=[O:62] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Name
|
6,7-dihydro-1-benothiophen-4(5H)
|
Quantity
|
12.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
31.06 g
|
Type
|
reactant
|
Smiles
|
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
|
Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at 0° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature for 1 h10 min
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the combined organic extracts over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resulting crude silylenol ether in anhydrous dimethylformamide (200 mL)
|
Type
|
CUSTOM
|
Details
|
in a room temperature
|
Type
|
STIRRING
|
Details
|
Stir the reaction mixture at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer three times with ethyl acetate
|
Type
|
WASH
|
Details
|
wash the combined organic extracts successively with water (2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
0.1N HCl (2 times), dry the combined organic extracts over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the resultant crude material by medium pressure liquid chromatography
|
Type
|
WASH
|
Details
|
eluting with 0 to 20% ethyl acetate in hexanes
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1C(C2=C(SC=C2)CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.725 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |